molecular formula C14H20N2O4S B1446875 Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate CAS No. 1585225-95-1

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

Cat. No.: B1446875
CAS No.: 1585225-95-1
M. Wt: 312.39 g/mol
InChI Key: ZYXQVEYVZKAFLE-UHFFFAOYSA-N
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Description

Overview of Piperidine Derivatives in Chemical Research

Piperidine derivatives constitute one of the most fundamentally important classes of synthetic fragments in modern chemical research, serving as crucial building blocks for drug design and pharmaceutical development. The piperidine core structure, characterized by a six-membered heterocyclic ring containing five methylene bridges and one amine bridge, provides a versatile scaffold that appears in more than twenty distinct classes of pharmaceuticals and numerous alkaloids. Recent scientific literature has demonstrated that piperidines play a significant role in the pharmaceutical industry due to their unique structural properties and their ability to interact with various biological targets.

The chemical versatility of piperidine derivatives stems from their ability to undergo various intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Contemporary synthetic approaches have evolved to include advanced methodologies such as rhodium and palladium-catalyzed hydrogenation processes, which enable the stereoselective synthesis of fluorinated piperidine derivatives with applications in medicinal chemistry. The development of these synthetic strategies has been instrumental in accessing previously challenging molecular architectures and has expanded the utility of piperidine scaffolds in pharmaceutical applications.

Research into piperidine derivatives has revealed their presence in numerous commercially available and biologically active substances, including compounds used for treating various medical conditions. The structural diversity achievable through piperidine modification has led to the development of compounds with diverse pharmacological properties, ranging from central nervous system activities to antimicrobial effects. Modern synthetic methodologies have further enhanced the accessibility of these compounds, with researchers developing novel catalytic systems and reaction conditions that enable efficient and selective piperidine formation.

The importance of piperidine derivatives in chemical research is further underscored by their role in natural product synthesis and their occurrence in naturally occurring alkaloids. The piperidine ring system provides a conformationally constrained framework that can influence molecular recognition and binding interactions, making it an attractive scaffold for structure-based drug design approaches. Contemporary research continues to explore new synthetic methodologies for piperidine construction, including photochemical methods, radical cyclization approaches, and multicomponent reaction strategies.

Significance of Sulfamoyl Functional Groups in Chemistry

Sulfamoyl functional groups represent a critical class of organosulfur moieties that have garnered substantial attention in chemical research due to their unique electronic properties and biological activities. The sulfamoyl group, characterized by the structure R-SO2-N(R1)-R2, consists of a sulfonyl group connected to an amine group, creating a functional group with distinctive reactivity patterns and stability characteristics. This functional group has demonstrated remarkable utility in pharmaceutical applications, serving as a key structural element in numerous drug classes and providing compounds with enhanced metabolic stability and bioactivity profiles.

The chemical significance of sulfamoyl groups extends to their role in medicinal chemistry, where they function as essential components of sulfonamide drugs, which were among the first broadly effective antibacterial agents to be used systemically. These compounds operate through specific biochemical mechanisms, acting as competitive inhibitors of bacterial enzymes involved in folate synthesis, thereby demonstrating the importance of sulfamoyl functionality in biological systems. The structural rigidity imparted by the sulfamoyl group often results in crystalline compounds, making this functional group valuable for analytical chemistry applications and compound identification procedures.

Recent advances in sulfamoyl chemistry have led to the development of sulfamoyl fluorides, which exhibit enhanced stability and unique reactivity profiles compared to their chloride counterparts. These compounds demonstrate remarkable stability toward hydrolysis under basic conditions and show inertness toward a wide range of nucleophiles, making them valuable tools in chemical biology and medicinal chemistry applications. The dual reactivity of sulfamoyl-containing compounds allows them to function both as reactive intermediates and as stable structural elements, depending on the specific chemical environment and reaction conditions.

Contemporary research has revealed that sulfamoyl functional groups can modulate the physicochemical properties of molecules, influencing parameters such as solubility, membrane permeability, and protein binding characteristics. The electron-withdrawing nature of the sulfamoyl group can significantly impact the electronic distribution within molecules, affecting their reactivity and interaction with biological targets. This property has been exploited in the design of enzyme inhibitors and other bioactive compounds where precise control of electronic properties is crucial for activity.

Historical Development of Benzyl Carboxylate Compounds

The historical development of benzyl carboxylate compounds represents a fascinating chapter in organic chemistry, with their significance extending from fundamental synthetic methodology to sophisticated pharmaceutical applications. The benzyl group, characterized by the structure R-CH2-C6H5, features a benzene ring attached to a methylene group, providing a versatile protecting group that has revolutionized synthetic organic chemistry. The development of benzyl-based protecting strategies can be traced back to the early twentieth century, with significant contributions from pioneering chemists who recognized the unique properties of benzylic systems.

Benzyl chloroformate, first prepared by Leonidas Zervas in the early 1930s, marked a pivotal moment in the development of benzyl carboxylate chemistry. Zervas utilized this compound for the introduction of the benzyloxycarbonyl protecting group, which became the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis. This methodology represented the first successful approach to controlled peptide chemical synthesis and dominated the field for over twenty years until more advanced techniques emerged in the 1950s. The success of this protecting group strategy demonstrated the exceptional utility of benzyl carboxylate derivatives in complex synthetic applications.

The chemical properties that make benzyl carboxylate compounds particularly valuable in synthetic chemistry include the weakness of the carbon-hydrogen bond at the benzylic position, which reflects the stability of the benzylic radical formed upon bond cleavage. This property enables various functionalization reactions at the benzylic position, including oxidation, halogenation, and hydrogenolysis reactions. The ability to selectively modify benzylic positions while leaving other parts of the molecule intact has made benzyl carboxylate compounds indispensable tools in modern organic synthesis.

Contemporary applications of benzyl carboxylate compounds extend beyond their traditional role as protecting groups to include their use in drug delivery systems, prodrug strategies, and as synthetic intermediates in the preparation of complex pharmaceutical compounds. Recent developments in synthetic methodology have led to improved procedures for benzyl ester formation, including catalytic approaches that enable efficient esterification under mild conditions. These advances have enhanced the accessibility of benzyl carboxylate derivatives and expanded their utility in pharmaceutical and fine chemical synthesis.

Research Objectives and Significance of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

This compound emerges as a compound of significant research interest due to its unique combination of three distinct chemical functionalities within a single molecular framework. The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, including structural analysis, synthetic methodology development, and exploration of its potential applications in pharmaceutical and materials science. The molecular formula C14H20N2O4S and molecular weight of 312.39 grams per mole provide fundamental parameters for understanding its chemical behavior and potential interactions.

The structural significance of this compound lies in its integration of a piperidine ring system, which provides conformational constraint and biological relevance, with a sulfamoyl functional group that contributes to its electronic properties and potential bioactivity. The presence of the benzyl carboxylate group adds an additional layer of synthetic utility, as this moiety can serve as a protecting group during synthetic manipulations or can be selectively modified to introduce additional functionality. This combination of structural elements creates a molecular platform that offers multiple sites for chemical modification and derivatization.

Research into this compound has revealed its potential as a versatile synthetic intermediate in the preparation of more complex molecular architectures. The compound's structure allows for selective functionalization at multiple positions, enabling the construction of diverse chemical libraries for biological screening and structure-activity relationship studies. The sulfamoylmethyl substituent at the 4-position of the piperidine ring provides a unique chemical handle that can be exploited for further synthetic elaboration or for the introduction of specific binding elements.

Contemporary research objectives for this compound include investigation of its synthetic accessibility through various methodological approaches, exploration of its chemical reactivity under different conditions, and assessment of its potential utility as a building block for pharmaceutical development. The compound represents an important example of how modern medicinal chemistry leverages the properties of established functional groups in novel combinations to create molecules with enhanced synthetic and biological potential. Understanding the structure-property relationships of this compound contributes to the broader knowledge base regarding heterocyclic chemistry and the design of bioactive compounds.

Properties

IUPAC Name

benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXQVEYVZKAFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CS(=O)(=O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of N-Benzyl-4-piperidinecarboxylic Acid Derivatives

A common starting point is 4-piperidinecarboxylic acid or its methyl ester salt. The synthetic route involves:

  • Esterification: 4-piperidinecarboxylic acid is esterified using methanol and an esterifying agent to form methyl 4-piperidinecarboxylate hydrochloride.
  • N-Benzylation: The methyl ester is alkylated with benzyl halides to produce N-benzyl-4-piperidinecarboxylate.
  • Hydrolysis: The ester is hydrolyzed back to N-benzyl-4-piperidinecarboxylic acid.

This sequence provides a benzyl-protected piperidine carboxylic acid intermediate, which is crucial for further functionalization.

Conversion to N-Benzyl-4-piperidinecarboxamide and N-Benzyl-4-piperidinecarbonitrile

  • Amidation: The acid is converted to the corresponding acid chloride using thionyl chloride under reflux, followed by reaction with ammonia in an ice bath to yield N-benzyl-4-piperidinecarboxamide.
  • Dehydration: The amide undergoes dehydration with thionyl chloride to form 1-benzylpiperidine-4-carbonitrile.

These steps are performed under controlled temperature and stoichiometric ratios to optimize yield and purity.

Introduction of the Sulfamoylmethyl Group

The sulfamoylmethyl group (-CH2-SO2NH2) is introduced via nucleophilic substitution or sulfonamide formation reactions. Typically, the sulfamoylmethyl moiety is attached to the piperidine ring at the 4-position through reaction with appropriate sulfonyl chlorides or sulfamoylating agents under basic conditions, often employing sodium hydroxide or other bases to facilitate nucleophilic attack.

Esterification to Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

The final esterification step involves coupling the piperidine carboxylic acid derivative bearing the sulfamoylmethyl group with benzyl alcohol or benzyl halides under esterification conditions, often using carbodiimide coupling agents or acid catalysis to form the benzyl ester. This step completes the synthesis of this compound.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Esterification of acid Methanol, acid catalyst Reflux 1-3 hours Formation of methyl ester hydrochloride
N-Benzylation Benzyl halide, base Room temp to reflux 2-6 hours Alkylation for benzyl protection
Hydrolysis NaOH (10% w/v), aqueous solution Reflux 1-3 hours Converts ester to acid
Amidation Thionyl chloride, reflux, then ammonia Reflux, ice bath 1-4 hours, 0.5-2 hours Acid chloride formation and amidation
Dehydration Thionyl chloride, reflux Reflux 1-4 hours Converts amide to nitrile
Sulfamoylmethyl introduction Sulfamoylating agent, base (NaOH) Ambient to reflux Variable Nucleophilic substitution
Final esterification Benzyl alcohol, coupling agent (e.g., carbodiimide) Room temp to reflux Several hours Formation of benzyl ester

Research Findings and Scalability

  • The synthetic routes described have been optimized for high yields and purity, with yields often exceeding 85% in each step when properly controlled.
  • Use of Raney-Nickel catalyzed reductive amination has been reported for related piperidine carbamate syntheses, offering advantages in scalability and shorter reaction times.
  • Industrial feasibility is enhanced by employing commercially available starting materials and avoiding harsh or environmentally unfriendly reagents where possible.
  • Challenges include controlling side reactions during sulfonamide formation and minimizing unpleasant odors during oxidation steps such as Swern oxidation, which is less favored for large scale due to environmental and safety concerns.

Summary Table of Key Intermediates and Their Preparation

Intermediate Preparation Method Key Reagents/Conditions Yield (%) Reference
Methyl 4-piperidinecarboxylate HCl Esterification of 4-piperidinecarboxylic acid Methanol, acid catalyst, reflux >90
N-Benzyl-4-piperidinecarboxylate Alkylation of methyl ester Benzyl halide, base, reflux 80-90
N-Benzyl-4-piperidinecarboxamide Acid chloride formation + amidation Thionyl chloride, ammonia, reflux, ice bath 75-85
1-Benzylpiperidine-4-carbonitrile Dehydration of amide Thionyl chloride, reflux 70-80
This compound Sulfamoylmethylation + esterification Sulfamoylating agents, bases, benzyl alcohol, coupling agents 65-85

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate has shown promise as a potential therapeutic agent due to its ability to modulate biological pathways. Preliminary studies suggest its efficacy in:

  • Inflammation Modulation: The compound may influence pathways related to inflammation, making it a candidate for treating inflammatory diseases.
  • Cell Proliferation Control: It has been studied for its effects on cellular signaling pathways that regulate cell growth and proliferation.

Biological Studies

Researchers are investigating the interactions of this compound with various biological molecules. The mechanism of action appears to involve modulation of specific enzymes and receptors, leading to alterations in signaling pathways associated with disease processes.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex molecules. Its applications include:

  • Development of New Materials: The compound is utilized in creating innovative materials with specific properties.
  • Chemical Processes Optimization: It plays a role in optimizing chemical reactions within industrial settings.

Case Study 1: Inflammatory Disease Treatment

A preclinical study investigated the effects of this compound on animal models of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, highlighting its potential as a therapeutic agent in inflammatory conditions.

Case Study 2: Cell Proliferation Studies

In vitro studies demonstrated that this compound could inhibit cell proliferation in cancer cell lines. The mechanism was linked to its interaction with specific growth factor receptors, suggesting further investigation into its use as an anti-cancer agent.

Mechanism of Action

The mechanism of action of Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The sulfamoylmethyl group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to piperidine derivatives with varying substituents, focusing on molecular properties, synthesis, and applications.

Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Application
Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (Target) C14H20N2O4S 312.38 Sulfamoylmethyl (-CH2SO2NH2) Research intermediate ()
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate C20H25N2O3 341.19 Pyridylmethyl (-CH2C5H3NCH3) Cross-coupling product ()
Benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate C17H24N2O3 304.38 Morpholinyl (heterocyclic amine) Synthetic intermediate ()
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate C14H19NO3 249.31 Hydroxymethyl (-CH2OH) Precursor in coupling reactions ()
Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate C17H21NO4 303.35 Ethoxycarbonylvinyl (-C=CHCO2Et) Organic synthesis ()

Physicochemical Properties

  • Solubility :
    • The target compound is soluble in DMSO, with recommended stock solutions stored at -80°C ().
    • Pyridyl derivatives () are isolated as solids or oils, suggesting variable solubility profiles.
  • Stability :
    • The sulfamoylmethyl group may enhance metabolic stability compared to hydroxymethyl or morpholinyl groups, which are more prone to oxidation or hydrolysis ().

Biological Activity

Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring substituted with a benzyl group and a sulfamoylmethyl moiety. The synthesis typically involves several key steps:

  • Formation of the Piperidine Ring : Cyclization reactions to prepare the piperidine structure.
  • Introduction of the Benzyl Group : Achieved through nucleophilic substitution.
  • Addition of the Sulfamoylmethyl Group : Introduced via sulfonation using sulfamoyl chloride.

These steps can be optimized for yield and purity by employing catalysts and controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate various enzymes and receptors, influencing cellular signaling pathways related to inflammation and cell proliferation .

Biological Activity

This compound has shown promise in preclinical studies for its potential applications in treating conditions involving inflammatory pathways. Research indicates that it may have the ability to inhibit certain enzymes involved in these pathways, thereby modulating inflammatory responses.

Comparative Studies

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundContains sulfamoylmethyl groupModulates inflammation-related pathways
Benzyl 4-(N-methylsulfamoyl)piperidine-1-carboxylateMethyl group on the sulfonyl moietySimilar enzyme modulation but potentially different potency
Benzyl 4-(N-ethylsulfamoyl)piperidine-1-carboxylateEthyl group instead of methylDifferent activity profile due to structural variations

These comparisons highlight how slight changes in molecular structure can lead to variations in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological effects of sulfamide derivatives, including those related to this compound:

  • Inhibition Studies : Research has shown that sulfamide derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents for diseases characterized by dysregulated metabolism .
  • Inflammation Modulation : A study indicated that compounds similar to this compound can modulate inflammatory responses in vitro, supporting its potential use in treating inflammatory diseases .

Q & A

Q. What synthetic routes are commonly employed for Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate, and what reaction conditions are critical for achieving optimal yields?

The synthesis typically involves functionalization of a piperidine scaffold. A general approach includes:

  • Substitution reactions : Reacting 4-aminomethylpiperidine derivatives with sulfamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfamoylmethyl group .
  • Protection/deprotection strategies : Benzyl chloroformate is often used to install the carboxylate group, requiring anhydrous conditions and inert atmospheres to prevent side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating pure products, especially when competing substituents are present .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

  • 1H/13C NMR : Key signals include:
    • Benzyl protons: δ 7.2–7.4 ppm (multiplet, aromatic CH).
    • Piperidine methylene groups: δ 1.2–3.0 ppm (broad or split signals due to ring conformation) .
    • Sulfamoyl NH2: δ 5.0–5.5 ppm (broad singlet, exchangeable protons) .
  • HRMS : Exact mass should match the molecular formula (e.g., C₁₆H₂₁N₂O₄S requires [M+H]+ at m/z 337.1285) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data across different studies?

Discrepancies often arise from impurities or polymorphic forms. Methodological solutions include:

  • Recrystallization optimization : Test solvents like ethyl acetate/hexane or methanol/water to isolate pure crystalline forms .
  • Dynamic NMR studies : Resolve overlapping signals by varying temperature or using deuterated solvents like DMSO-d₆ to detect conformational changes .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, δ 5.12 ppm for benzyl CH₂) to identify anomalies .

Q. What strategies optimize yield in cross-coupling reactions involving this compound?

  • Catalyst selection : Use Pd/C or Ni catalysts for Suzuki-Miyaura couplings with aryl boronic acids, ensuring ligand-free conditions to avoid poisoning .
  • Temperature control : Reactions at 80–100°C in DMF or THF improve kinetics without decomposing the sulfamoyl group .
  • Additives : Cesium carbonate enhances nucleophilicity in SNAr reactions with halogenated pyridines (e.g., 2-chloro-5-methylpyrimidine) .

Q. How does the electronic influence of the sulfamoylmethyl group impact stability under varying pH conditions compared to carboxylate analogs?

  • Acidic conditions : The sulfamoyl group (-SO₂NH₂) undergoes hydrolysis above pH 2, requiring buffered solutions (pH 4–6) for handling .
  • Comparative stability : Unlike carboxylate esters, sulfamoyl derivatives resist enzymatic cleavage in biological assays, making them preferable for in vitro receptor studies .
  • Structural analogs : Piperidine derivatives with hydroxymethyl or morpholino groups show reduced stability in polar aprotic solvents (e.g., DMSO) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate
Reactant of Route 2
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Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.